molecular formula C12H17N B13657561 N-(cyclopropylmethyl)-3,4-dimethylaniline CAS No. 356539-38-3

N-(cyclopropylmethyl)-3,4-dimethylaniline

Cat. No.: B13657561
CAS No.: 356539-38-3
M. Wt: 175.27 g/mol
InChI Key: YULPPXVXGUGQIW-UHFFFAOYSA-N
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Description

N-(cyclopropylmethyl)-3,4-dimethylaniline: is an organic compound that features a cyclopropylmethyl group attached to the nitrogen atom of 3,4-dimethylaniline

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-3,4-dimethylaniline typically involves the reaction of 3,4-dimethylaniline with cyclopropylmethyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the amine, followed by the addition of cyclopropylmethyl bromide to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-3,4-dimethylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropylmethyl group can be replaced by other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Alkyl or aryl halides, sodium hydride (NaH)

Major Products Formed:

    Oxidation: N-oxide derivatives

    Reduction: Reduced amine derivatives

    Substitution: Various substituted aniline derivatives

Scientific Research Applications

Chemistry: N-(cyclopropylmethyl)-3,4-dimethylaniline is used as a building block in organic synthesis

Biology: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.

Medicine: The compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating various medical conditions, including its role as an intermediate in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-3,4-dimethylaniline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but its structural features suggest potential interactions with proteins involved in cellular signaling and metabolism.

Comparison with Similar Compounds

  • N-(cyclopropylmethyl)-aniline
  • N-(cyclopropylmethyl)-2,4-dimethylaniline
  • N-(cyclopropylmethyl)-3,5-dimethylaniline

Comparison: N-(cyclopropylmethyl)-3,4-dimethylaniline is unique due to the presence of both cyclopropylmethyl and 3,4-dimethyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its analogs. The specific positioning of the methyl groups on the aromatic ring can influence the compound’s electronic properties and its interactions with other molecules.

Properties

CAS No.

356539-38-3

Molecular Formula

C12H17N

Molecular Weight

175.27 g/mol

IUPAC Name

N-(cyclopropylmethyl)-3,4-dimethylaniline

InChI

InChI=1S/C12H17N/c1-9-3-6-12(7-10(9)2)13-8-11-4-5-11/h3,6-7,11,13H,4-5,8H2,1-2H3

InChI Key

YULPPXVXGUGQIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC2CC2)C

Origin of Product

United States

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